molecular formula C6H5F3N2O B6298715 (6-(Trifluoromethyl)pyridazin-3-yl)methanol CAS No. 2135332-10-2

(6-(Trifluoromethyl)pyridazin-3-yl)methanol

Cat. No.: B6298715
CAS No.: 2135332-10-2
M. Wt: 178.11 g/mol
InChI Key: XBLYNHFICSZKSK-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridazin-3-yl)methanol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . It is a heterocyclic compound containing a pyridazine ring substituted with a trifluoromethyl group and a methanol group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridazin-3-yl)methanol typically involves the reaction of 6-(trifluoromethyl)pyridazine with a suitable reducing agent to introduce the methanol group. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridazin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the pyridazine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 6-(trifluoromethyl)pyridazin-3-yl)aldehyde or 6-(trifluoromethyl)pyridazin-3-yl)carboxylic acid.

    Reduction: Formation of reduced derivatives of the pyridazine ring.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)pyridazin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridazin-3-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (6-Chloropyridazin-3-yl)methanol: Contains a chlorine atom instead of a trifluoromethyl group.

    (6-(Trifluoromethyl)pyridazin-3-yl)amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(6-(Trifluoromethyl)pyridazin-3-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-2,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYNHFICSZKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135332-10-2
Record name (6-(Trifluoromethyl)pyridazin-3-yl)methanol
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